5'-O-甲基胸腺嘧啶

描述

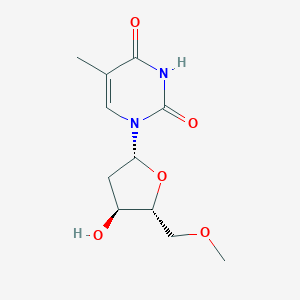

5’-O-Methylthymidine is a modified nucleoside that is structurally similar to thymidine. It is characterized by the presence of a methyl group at the 5’ position of the sugar moiety.

科学研究应用

5’-O-Methylthymidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of modified oligonucleotides.

Biology: It serves as a probe in nucleic acid research to study DNA and RNA interactions.

Industry: It is used in the production of diagnostic reagents and as a standard in analytical chemistry.

作用机制

Target of Action

5’-O-Methylthymidine, a modified nucleoside, primarily targets the RNA-induced silencing complex (RISC) , specifically interacting with the human effector protein Argonaute 2 (Ago2) . Ago2 plays a crucial role in the RNA interference (RNAi) pathway, where it binds to small interfering RNAs (siRNAs) and mediates mRNA cleavage .

Mode of Action

The compound is incorporated at the 5’-end of siRNA strands. The presence of 5’-O-Methylthymidine (X) at the 5’-end of the antisense strand can significantly affect the RNAi activity . This modification can cause steric or electrostatic repulsion between the methyl group of X and the cationic residues in the MID domain pocket of hAgo2, potentially destabilizing RISC .

Biochemical Pathways

5’-O-Methylthymidine is involved in the RNAi pathway, a gene regulatory process. In this pathway, siRNAs base pair with full complementarity to an mRNA target strand and induce mRNA cleavage by Ago2 . The modification of siRNA with 5’-O-Methylthymidine can affect strand selection during the formation of the RISC loading complex (RLC) or RISC .

Pharmacokinetics

Chemical modifications to therapeutic nucleic acids, like 5’-o-methylthymidine, are used to modulate properties such as nuclease resistance, target engagement, enzymatic activity, and cell uptake . These modifications can potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The incorporation of 5’-O-Methylthymidine at the 5’-end of the antisense strand of siRNA can lead to a significant reduction in RNAi efficiency . The modification of the 5’-end of the sense strand with 5’-o-methylthymidine can potentially eliminate off-target effects of the strand .

生化分析

Biochemical Properties

5’-o-Methylthymidine interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in RNA interference (RNAi) efficiencies of small interfering RNAs (siRNAs). The presence of 5’-o-Methylthymidine at the 5’-end of the antisense strand of siRNAs can significantly affect the silencing effect .

Cellular Effects

The presence of 5’-o-Methylthymidine in siRNAs can influence various cellular processes. It can affect the strand selection into human Argonaute 2 (hAgo2), a key protein in the RNA-induced silencing complex (RISC), and the resulting RNAi activity .

Molecular Mechanism

The mechanism of action of 5’-o-Methylthymidine involves its interaction with the RNA-induced silencing complex (RISC). The presence of 5’-o-Methylthymidine at the 5’-end of the antisense strand of siRNAs can cause steric or electrostatic repulsion with the cationic residues in the MID domain pocket of hAgo2, destabilizing RISC .

Temporal Effects in Laboratory Settings

It is known that modifications at the 5’-end of siRNAs can affect RNAi efficiencies .

Metabolic Pathways

5’-o-Methylthymidine is involved in the metabolism of S-adenosylmethionine (Ado-Met), a universal donor of methyl groups in biological methylation reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Methylthymidine typically involves the methylation of thymidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of 5’-O-Methylthymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .

化学反应分析

Types of Reactions

5’-O-Methylthymidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield deoxy derivatives.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various methylated and deoxy derivatives, which have distinct biological activities and applications .

相似化合物的比较

Similar Compounds

Thymidine: The parent compound, which lacks the methyl group at the 5’ position.

5-Methylcytidine: Another modified nucleoside with a methyl group at the 5 position of the cytidine base.

2’-O-Methylthymidine: A similar compound with a methyl group at the 2’ position of the sugar moiety.

Uniqueness

5’-O-Methylthymidine is unique due to its specific methylation at the 5’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in various research and therapeutic applications .

生物活性

5'-o-Methylthymidine (Tm) is a modified nucleoside that has garnered attention for its unique biological activities, particularly in the context of RNA modifications and immune modulation. This article explores the biological activity of Tm, focusing on its mechanisms, effects on immune responses, and potential therapeutic applications.

Overview of 5'-o-Methylthymidine

5'-o-Methylthymidine is a methylated derivative of thymidine, characterized by the addition of a methyl group at the 5' position of the ribose sugar. Its chemical formula is with a molecular weight of approximately 244.26 g/mol .

Research indicates that Tm plays a significant role in modulating immune responses through its incorporation into transfer RNA (tRNA). Specifically, Tm has been shown to affect Toll-like receptor 7 (TLR7) activation, which is crucial for recognizing viral RNA and initiating immune responses.

Immune Modulation via TLR7

A study demonstrated that the incorporation of Tm into tRNA Lys 3 resulted in a significant reduction in the activation of TLR7 in human peripheral blood mononuclear cells (PBMCs). The dual methylation at positions C5 and 2'O was essential for this immunosuppressive effect, as neither modification alone produced a similar outcome . This finding suggests that Tm can act as an immune evasion mechanism by altering how tRNA is recognized by the immune system.

Biological Activities

The biological activities associated with Tm include:

- Immunosuppression : By modifying tRNA, Tm can inhibit the activation of immune pathways, particularly those involving TLR7. This has implications for understanding how certain viruses evade immune detection .

- Antiviral Activity : Some studies have indicated that modified nucleosides like Tm can exhibit antiviral properties. For instance, thymidine analogs have been shown to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) .

Case Study: Impact on Immune Responses

In a controlled experimental setup, PBMCs treated with tRNA containing Tm showed a marked decrease in interferon responses compared to controls. This was attributed to the structural modifications induced by Tm, which altered the recognition patterns by immune receptors .

Table: Summary of Biological Activities of 5'-o-Methylthymidine

Therapeutic Implications

The immunomodulatory properties of Tm suggest potential therapeutic applications in conditions where modulation of the immune response is beneficial. For example:

- Autoimmune Diseases : By dampening excessive immune responses, Tm could serve as a therapeutic agent in autoimmune disorders.

- Viral Infections : The ability of Tm to inhibit viral replication may be harnessed in developing antiviral therapies.

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCKNHCDUKONFQ-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560858 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14504-60-0 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。